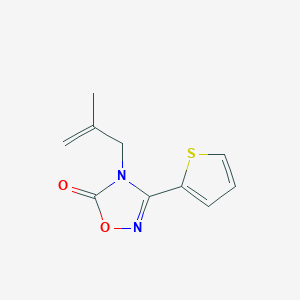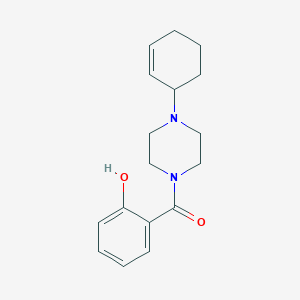![molecular formula C13H12ClNO2 B7584945 1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one](/img/structure/B7584945.png)
1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one, also known as Cmpd1, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action and biochemical and physiological effects.
作用機序
The mechanism of action of 1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one involves the inhibition of specific proteins involved in various cellular processes. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting the activity of these proteins, 1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one can disrupt various cellular processes, leading to the desired physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one have been extensively studied. This compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. Inflammation-related studies have shown that 1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one can reduce inflammation by inhibiting the production of inflammatory cytokines. Neurodegenerative disease-related studies have shown that 1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one can protect neurons from damage and improve cognitive function.
実験室実験の利点と制限
The advantages of using 1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one in lab experiments include its reproducible synthesis method and its ability to selectively inhibit specific proteins involved in various cellular processes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its long-term effects.
将来の方向性
There are several future directions for research related to 1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one. These include further studies to determine its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, future studies can focus on optimizing the synthesis method and determining the long-term effects of this compound. Finally, research can also focus on developing derivatives of this compound with improved pharmacological properties.
In conclusion, 1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action and biochemical and physiological effects. While there are limitations to using this compound in lab experiments, there are several future directions for research related to this compound.
合成法
The synthesis of 1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one involves a multi-step process. The first step is the reaction between 2-chloro-4-methoxybenzaldehyde and methylpyridin-2-ylamine in the presence of a base to form an imine intermediate. The imine intermediate is then reduced using a reducing agent to obtain the desired compound, 1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one. This synthesis method has been optimized and is reproducible, making it suitable for large-scale production.
科学的研究の応用
1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one has been extensively studied for its scientific research application. This compound has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. Inflammation-related studies have shown that 1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, 1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one has been shown to protect neurons from damage and improve cognitive function.
特性
IUPAC Name |
1-[(2-chloro-4-methoxyphenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-17-11-6-5-10(12(14)8-11)9-15-7-3-2-4-13(15)16/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHKIMKBXJTGRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2C=CC=CC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-cyclopent-3-en-1-ylmethanone](/img/structure/B7584884.png)

![1-[(1-Methylimidazol-2-yl)methyl]-3-(2,4,4-trimethylcyclohexyl)urea](/img/structure/B7584899.png)

![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxan-3-yl)methanone](/img/structure/B7584913.png)
![1-(2-Bicyclo[2.2.1]heptanyl)-4-(2,2-difluoroethyl)piperazine](/img/structure/B7584930.png)
![1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea](/img/structure/B7584938.png)
![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7584939.png)
![4-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B7584940.png)

